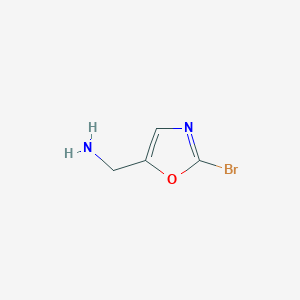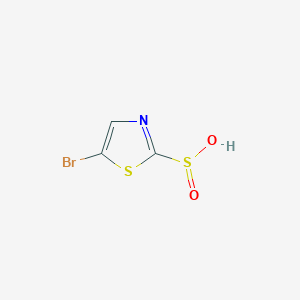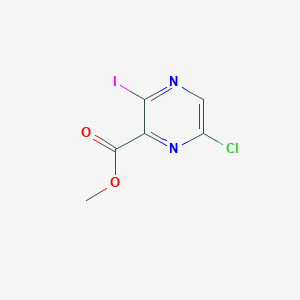
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms and a hydroxyphenyl group makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the hydroxyphenyl group. Industrial production methods often utilize advanced fluorination techniques to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.
Analyse Des Réactions Chimiques
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid can be compared with other fluorinated compounds such as 3,3,4,4-Tetrafluorotetrahydrofuran and 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl . While these compounds share some similarities in their fluorinated structures, 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8F4O3 |
|---|---|
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluoro-3-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H,16,17) |
Clé InChI |
BHECJYZBBMKERK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CC(=O)O)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)

![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)



![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)






